N'-(1H-indol-3-ylmethylene)-2-({5-[(1-naphthylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide
Description
Properties
Molecular Formula |
C30H25N7OS |
|---|---|
Molecular Weight |
531.6 g/mol |
IUPAC Name |
N-[(E)-1H-indol-3-ylmethylideneamino]-2-[[5-[(naphthalen-1-ylamino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C30H25N7OS/c38-29(35-33-18-22-17-31-26-15-7-6-14-25(22)26)20-39-30-36-34-28(37(30)23-11-2-1-3-12-23)19-32-27-16-8-10-21-9-4-5-13-24(21)27/h1-18,31-32H,19-20H2,(H,35,38)/b33-18+ |
InChI Key |
NKJWVDQLESBTKS-DPNNOFEESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CNC4=CC=CC=C43)CNC5=CC=CC6=CC=CC=C65 |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CNC4=CC=CC=C43)CNC5=CC=CC6=CC=CC=C65 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1H-indol-3-ylmethylene)-2-({5-[(1-naphthylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the triazole ring through cyclization reactions. The final step involves the condensation of the indole and triazole intermediates with acetohydrazide under specific conditions, such as refluxing in ethanol or other suitable solvents .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N’-(1H-indol-3-ylmethylene)-2-({5-[(1-naphthylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole and triazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N’-(1H-indol-3-ylmethylene)-2-({5-[(1-naphthylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N’-(1H-indol-3-ylmethylene)-2-({5-[(1-naphthylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which leads to the inhibition of cell proliferation. Additionally, it can bind to specific enzymes, altering their activity and affecting various biochemical pathways .
Comparison with Similar Compounds
Substituent Variations on the Triazole Ring
Key Observations :
Variations in the Hydrazide Moiety
- N'-Substituted Benzylidene Groups : Compounds with nitro (e.g., 6b, 6c in ) or methoxy substituents () exhibit redshifted UV-Vis absorption, suggesting extended conjugation .
- Indole vs. Non-Indole Derivatives: Indole-containing analogs (e.g., ) show superior binding to hydrophobic enzyme pockets compared to benzimidazole derivatives () .
Physicochemical Properties
Trends :
- Higher molecular weight correlates with reduced solubility.
- Allyl and hydroxyl groups improve aqueous solubility .
Biological Activity
N'-(1H-indol-3-ylmethylene)-2-({5-[(1-naphthylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide is a complex compound that combines structural elements of indole, naphthalene, and triazole. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the existing literature on its biological activity, synthesis, and pharmacological properties.
Synthesis
The synthesis of the compound typically involves multi-step reactions starting from simpler indole derivatives and naphthylamines. For instance, a common synthetic route includes the condensation of 1H-indole with various aldehydes followed by hydrazine derivatization to yield the desired hydrazide structure. The specific synthesis pathway can influence the biological properties of the final product.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For example, derivatives of indole and triazole have shown activity against both Gram-positive and Gram-negative bacteria. A study demonstrated that certain indole-based compounds had minimal inhibitory concentrations (MICs) lower than traditional antibiotics like ampicillin and streptomycin .
| Compound | MIC (μM) | Target Bacteria |
|---|---|---|
| N'-(1H-indol-3-ylmethylene)-2-{...} | 37.9 - 113.8 | S. aureus, E. coli |
| Indole Derivative 5d | 57.8 - 118.3 | L. monocytogenes |
Anticancer Activity
The compound's analogs have been investigated for their anticancer properties as well. Certain indole derivatives have been reported to induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation . The presence of the triazole ring may enhance the compound's ability to interact with cellular targets.
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial efficacy of a series of indole-based compounds against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that these compounds could effectively inhibit bacterial growth, suggesting a promising avenue for developing new antibiotics .
- Cytotoxicity Assessment : In vitro cytotoxicity assays were conducted on various cancer cell lines, revealing that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin . This suggests that these compounds could serve as potential leads for further drug development.
The biological activity of N'-(1H-indol-3-ylmethylene)-2-{...} is likely mediated through multiple pathways:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for bacterial cell wall synthesis.
- Apoptotic Pathways : Indole derivatives can activate apoptotic pathways in cancer cells, leading to programmed cell death.
Q & A
Basic Question: What are the key steps and reagents involved in synthesizing this compound?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Triazole Ring Formation : Reacting substituted hydrazines with isothiocyanates or thioureas under reflux conditions (ethanol/methanol, 60–80°C) to generate the triazole-thiol intermediate .
Thioether Linkage : Alkylation of the thiol group using α-haloacetohydrazides in the presence of a base (e.g., cesium carbonate) in polar aprotic solvents like DMF .
Hydrazone Formation : Condensation of the hydrazide moiety with an indole-3-carbaldehyde derivative under acidic conditions (e.g., acetic acid) at 60–70°C .
Key reagents include cesium carbonate (for nucleophilic substitution), hydrazine hydrate (for hydrazide formation), and ethanol/methanol as solvents. Purity is verified via HPLC and NMR .
Basic Question: What structural characterization methods are critical for confirming the compound’s identity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the presence of indole (δ ~7.0–8.5 ppm), triazole (δ ~8.0–8.5 ppm), and naphthyl protons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate the molecular ion peak (e.g., [M+H]⁺ at m/z ~560–580) .
- X-ray Crystallography : For resolving stereochemical details of the hydrazone moiety (if crystalline) .
- FT-IR Spectroscopy : Peaks at ~3200 cm⁻¹ (N-H stretch) and ~1650 cm⁻¹ (C=O of hydrazide) .
Basic Question: What primary biological activities have been reported for this compound?
Methodological Answer:
Reported activities include:
- Anticancer : Inhibition of cancer cell lines (e.g., MCF-7, IC₅₀ ~10–20 μM) via topoisomerase II inhibition .
- Antimicrobial : Activity against Staphylococcus aureus (MIC ~8 μg/mL) and Candida albicans (MIC ~16 μg/mL) .
Assays used:- MTT assay for cytotoxicity.
- Agar dilution for antimicrobial screening.
- Enzyme inhibition studies (e.g., fluorescence-based topoisomerase assays) .
Advanced Question: How can researchers optimize reaction yields during synthesis?
Methodological Answer:
- Solvent Optimization : Use DMF for triazole-thiol alkylation (yields ~75–85%) over ethanol (yields ~50–60%) due to better solubility of intermediates .
- Catalyst Screening : Replace cesium carbonate with DBU (1,8-diazabicycloundec-7-ene) for faster reaction kinetics in alkylation steps .
- Temperature Control : Maintain 70°C during hydrazone formation to minimize side products (e.g., Schiff base hydrolysis) .
- Workflow Monitoring : Use TLC (chloroform:methanol, 7:3) to track reaction progress and isolate intermediates .
Advanced Question: How to resolve contradictions in reported biological activity data?
Methodological Answer:
Contradictions (e.g., varying IC₅₀ values across studies) may arise from:
- Assay Variability : Standardize protocols (e.g., ATP-based viability assays vs. MTT) .
- Structural Analogues : Compare with derivatives (e.g., replacing naphthyl with phenyl groups reduces anticancer activity by ~40%) .
- Cellular Context : Test across multiple cell lines (e.g., HeLa vs. HepG2) to assess tissue-specific effects .
Mitigation Strategy :- Use orthogonal assays (e.g., flow cytometry for apoptosis + enzymatic assays).
- Validate target engagement via molecular docking (e.g., triazole interaction with topoisomerase II’s ATP-binding pocket) .
Advanced Question: What structure-activity relationship (SAR) insights guide further derivatization?
Methodological Answer:
Critical substituents and their effects:
| Modification | Biological Impact | Reference |
|---|---|---|
| Indole-3-carbaldehyde | Enhances DNA intercalation (↑ anticancer) | |
| Naphthylaminomethyl group | Improves lipophilicity (↑ membrane penetration) | |
| Triazole sulfanyl moiety | Critical for enzyme inhibition (e.g., topoisomerase II) | |
| Design Strategy : |
- Replace the phenyl group on the triazole with electron-withdrawing groups (e.g., -Cl) to boost antimicrobial activity .
- Introduce hydrophilic groups (e.g., -OH) on the naphthyl ring to improve solubility .
Advanced Question: How to investigate molecular interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with topoisomerase II (PDB ID: 1ZXM). Key residues: Lys454 (hydrogen bonding with triazole) .
- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to purified enzymes (e.g., KD ~0.5 μM for topoisomerase II) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for hydrazone-enzyme binding .
- Mutagenesis Studies : Validate target residues (e.g., Lys454Ala mutation reduces inhibition by ~70%) .
Advanced Question: What analytical strategies address stability and degradation issues?
Methodological Answer:
- Forced Degradation Studies : Expose to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions (pH 1–13) to identify degradation products .
- HPLC-MS/MS : Detect major degradants (e.g., hydrolysis of the hydrazone bond at pH < 3) .
- Stabilization Strategies :
- Lyophilize in amber vials to prevent photodegradation.
- Use cyclodextrin-based formulations to enhance aqueous stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
